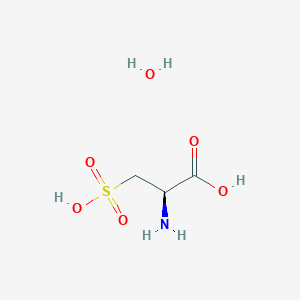

L-Cysteic acid monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-sulfopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPIXZZGBZWHJO-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946296 | |

| Record name | L-Cysteic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23537-25-9 | |

| Record name | L-Cysteic acid monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23537-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteic acid monohydrate, l- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023537259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEIC ACID MONOHYDRATE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN8X20T18R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of L-Cysteic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

L-cysteic acid, a sulfonic acid analog of the amino acid aspartic acid, serves as a crucial intermediate in various biochemical and pharmaceutical applications. Its synthesis and the subsequent purification to its monohydrate form are critical processes demanding precision and robust methodologies. This technical guide provides a comprehensive overview of the synthesis and purification of L-cysteic acid monohydrate, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Synthesis of this compound

The primary route for the synthesis of L-cysteic acid involves the oxidation of L-cysteine or its dimer, L-cystine. Various oxidizing agents have been effectively employed for this conversion, each with its own set of reaction conditions and outcomes.

Oxidation of L-Cystine using Bromine

A well-established and convenient method for preparing L-cysteic acid utilizes aqueous bromine as the oxidant.[1] This method is known for its high yields.

Oxidation of L-Cystine using Chlorine

Chlorine gas can also be employed to oxidize L-cystine in either water or alcohol, leading to good yields of L-cysteic acid or its corresponding esters.[2][3]

Other Oxidation Methods

Other oxidizing agents such as hydrogen peroxide and peroxyacids have also been reported for the oxidation of L-cysteine or L-cystine to L-cysteic acid.[1][4] For instance, protein hydrolysis in the presence of sodium azide (B81097) can lead to the quantitative oxidation of cysteine residues to cysteic acid.[5]

Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data from various reported synthesis methods.

| Starting Material | Oxidizing Agent | Solvent System | Reaction Temperature (°C) | Yield (%) | Reference |

| L-Cystine | Bromine | Water / Hydrochloric Acid | Rises to ~60 | 81-90 | [1] |

| L-Cystine | Chlorine | Water | Room Temperature | Good | [2][3] |

Purification of this compound

Purification of the synthesized L-cysteic acid is crucial to remove unreacted starting materials, byproducts, and residual reagents. The most common method for purification is crystallization.

A typical purification protocol involves dissolving the crude product in hot water, followed by filtration to remove any insoluble matter. The filtrate is then concentrated and allowed to crystallize, often with the aid of a less polar solvent like ethanol (B145695) to induce precipitation. The resulting crystals are then washed and dried.

Quantitative Data on Purification and Product Characterization

The table below provides key characterization data for purified this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃H₇NO₅S·H₂O | [6][7] |

| Molecular Weight | 187.17 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 267-280 °C (decomposes) | [7][8] |

| Optical Rotation [α]D | +7.5° to +9.36° (c=5-6% in H₂O) | [1] |

| Purity | ≥99.0% | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromine Oxidation of L-Cystine

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

L-Cystine: 24 g (0.1 mole)

-

Concentrated Hydrochloric Acid: 50 ml

-

Water: 150 ml

-

Bromine: 80 g (25 ml, 0.5 mole)

-

95% Ethanol

-

Activated Charcoal

Procedure:

-

In a suitable flask, dissolve 24 g of L-cystine in a cold mixture of 150 ml of water and 50 ml of concentrated hydrochloric acid.

-

With occasional stirring, add 80 g of commercial bromine dropwise over a period of 40 minutes. The temperature of the mixture will rise to approximately 60°C.

-

Evaporate the resulting solution, which may contain a small amount of unreduced bromine, under reduced pressure on a steam bath.

-

Dissolve the dark-colored crystalline residue in 100 ml of distilled water and filter to remove any amorphous insoluble matter.

-

Concentrate the filtrate by evaporation on a water bath to a volume of 65 ml and allow it to crystallize by standing overnight in a refrigerator.

-

Filter the crystals with suction and wash them thoroughly with about 100 ml of 95% ethanol in several portions.

-

To obtain a second crop of crystals, combine the mother liquor and washings, evaporate to dryness, dissolve the residue in 30-40 ml of water, and decolorize with 0.5-1.0 g of activated charcoal.

-

Concentrate the decolorized solution to 15 ml and, when cold, add 30 ml of 95% ethanol to induce crystallization.

-

Collect the crystals, wash with ethanol, and dry under reduced pressure over phosphorus pentoxide. The total yield of pure this compound is typically between 30.5–33.5 g (81–90%).

Visualizations

Synthesis Pathway

Caption: Oxidation of L-Cystine to L-Cysteic Acid.

Purification Workflow

Caption: General Purification Workflow for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Efficient preparation of L-cysteic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of cysteine to cysteic acid in proteins by peroxyacids, as monitored by immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C3H9NO6S | CID 12308854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Cas 23537-25-9,this compound | lookchem [lookchem.com]

The Pivotal Role of L-Cysteic Acid Monohydrate in Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteic acid, a sulfur-containing amino acid analog, is increasingly recognized for its multifaceted involvement in critical metabolic and signaling pathways. Generated from the oxidation of L-cysteine, this molecule is not merely a metabolic byproduct but an active participant in cellular biochemistry, with implications for neurotransmission, taurine (B1682933) biosynthesis, and energy metabolism. This technical guide provides an in-depth exploration of the metabolic pathways influenced by L-cysteic acid monohydrate, offering a comprehensive resource for researchers in drug development and metabolic studies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding and further investigation into its physiological and pathological significance.

Introduction

L-cysteic acid is an oxidized derivative of the amino acid L-cysteine, where the thiol group is fully oxidized to a sulfonic acid group[1]. While not a proteinogenic amino acid, it is endogenously produced and plays a significant role in various biochemical processes[2][3]. Its involvement ranges from serving as a precursor in certain metabolic routes to acting as a signaling molecule in the nervous system. This guide will dissect the core metabolic pathways in which this compound is a key player, providing the necessary technical details for advanced research and development.

Metabolic Pathways Involving L-Cysteic Acid

L-cysteic acid is positioned at a unique intersection of amino acid metabolism, sulfur metabolism, and neurotransmitter signaling. Its metabolic fate is dependent on the enzymatic machinery present in different tissues.

Biosynthesis of L-Cysteic Acid

The primary route for the formation of L-cysteic acid is the oxidation of L-cysteine. This can occur through enzymatic and non-enzymatic mechanisms, often associated with oxidative stress. The enzyme cysteine dioxygenase (CDO) catalyzes the initial oxidation of L-cysteine to cysteine sulfinic acid[4]. Further oxidation of cysteine sulfinic acid can yield L-cysteic acid, although this is considered a less common pathway in mammals compared to its decarboxylation to hypotaurine[5].

Role in Taurine and Hypotaurine Metabolism

While the primary pathway for taurine synthesis in animals involves the decarboxylation of cysteine sulfinate to hypotaurine, which is then oxidized to taurine, L-cysteic acid can also serve as a precursor[4][5][6]. The decarboxylation of L-cysteic acid to taurine is a recognized alternative route[6]. This pathway's significance may vary across different species and physiological conditions.

Caption: Alternative pathways for taurine biosynthesis from L-cysteine.

Degradation to Pyruvate (B1213749)

L-cysteic acid can be catabolized to pyruvate, a central molecule in energy metabolism. This conversion is catalyzed by the enzyme L-cysteate sulfo-lyase, which breaks down L-cysteic acid into pyruvate, sulfite, and ammonia[1]. Pyruvate can then enter the citric acid cycle for ATP production or be used as a substrate for gluconeogenesis[7][8][9][10].

Caption: Degradation pathway of L-cysteic acid to pyruvate.

L-Cysteic Acid as a Signaling Molecule

Beyond its role in intermediary metabolism, L-cysteic acid functions as a neurotransmitter, exerting its effects through interactions with specific receptors in the central nervous system.

Interaction with Metabotropic Glutamate (B1630785) Receptors

L-cysteic acid acts as an agonist at several metabotropic glutamate receptors (mGluRs)[11]. These G protein-coupled receptors are involved in modulating synaptic plasticity and neuronal excitability. The binding of L-cysteic acid to mGluRs can initiate downstream signaling cascades, although the precise pathways activated by L-cysteic acid are still under investigation.

Caption: L-cysteic acid signaling via metabotropic glutamate receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data related to L-cysteic acid metabolism. It is important to note that kinetic data for many of the enzymes involved are still not fully characterized.

| Enzyme | Substrate | Km (mM) | Vmax | Tissue/Organism | Reference |

| Cysteine Aminotransferase | L-cysteine | 22.2 | - | Rat Liver | [12] |

| Cysteine Aminotransferase | 2-oxoglutarate | 0.06 | - | Rat Liver | [12] |

| D-cysteate sulfo-lyase | D-cysteate | 0.6 | 4.6 s⁻¹ (kcat) | Bilophila wadsworthia | [13] |

| GADCase | L-cysteic acid | 5.4 | - | - | [14] |

Experimental Protocols

Quantification of Cysteine and Cysteic Acid by Performic Acid Oxidation and HPLC

This method is widely used for the accurate determination of total cysteine content in proteins by converting all cysteine and cystine residues to the stable derivative, cysteic acid, prior to acid hydrolysis and analysis.

Materials:

-

Performic acid (freshly prepared by mixing 9 parts formic acid with 1 part hydrogen peroxide and incubating at room temperature for 1 hour)

-

Hydrobromic acid

-

6 M HCl

-

Amino acid standards, including L-cysteic acid

-

HPLC system with a C18 reversed-phase column

-

Derivatization reagent (e.g., o-phthalaldehyde, OPA)

-

Fluorescence detector

Procedure:

-

Performic Acid Oxidation:

-

Lyophilize the protein sample.

-

Add an excess of ice-cold performic acid to the dried sample.

-

Incubate on ice for 2-4 hours.

-

Stop the reaction by adding hydrobromic acid.

-

Remove the reagents by evaporation under vacuum.

-

-

Acid Hydrolysis:

-

Add 6 M HCl to the oxidized sample.

-

Hydrolyze at 110°C for 24 hours in a sealed, evacuated tube.

-

Remove the HCl by evaporation.

-

-

HPLC Analysis:

-

Reconstitute the hydrolyzed sample in an appropriate buffer.

-

Derivatize the amino acids with OPA.

-

Inject the derivatized sample onto the HPLC system.

-

Separate the amino acids using a suitable gradient of mobile phases.

-

Detect the fluorescent derivatives and quantify the amount of cysteic acid by comparing the peak area to that of a known standard.

-

Caption: General workflow for amino acid analysis by HPLC.

Measurement of Cysteine Dioxygenase (CDO) Activity

This protocol describes a method for assaying the activity of CDO in tissue homogenates[15].

Materials:

-

Tissue of interest (e.g., liver)

-

Homogenization buffer (e.g., 50 mM MES, pH 6.1)

-

Assay buffer (200 mM MES, pH 6.1)

-

Ferrous ammonium (B1175870) sulfate (B86663) solution

-

Hydroxylamine solution

-

L-cysteine solution

-

Reagents for stopping the reaction and derivatization (e.g., for HPLC analysis of cysteinesulfinate)

Procedure:

-

Tissue Homogenization:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to obtain the supernatant (cytosolic fraction).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer, ferrous ammonium sulfate, and hydroxylamine.

-

Add the tissue supernatant to the reaction mixture.

-

Initiate the reaction by adding the L-cysteine substrate.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a protein precipitating agent).

-

-

Product Quantification:

-

Centrifuge the stopped reaction mixture to remove precipitated protein.

-

Analyze the supernatant for the product, cysteine sulfinic acid, using a suitable method such as HPLC with fluorescence detection after derivatization.

-

Conclusion and Future Directions

This compound is a metabolically active molecule with diverse and significant roles in cellular function. Its position as a product of cysteine oxidation links it to conditions of oxidative stress, while its function as a neurotransmitter and a precursor for taurine highlights its importance in neuronal health and overall sulfur amino acid homeostasis.

Further research is warranted to fully elucidate the quantitative aspects of L-cysteic acid metabolism, including the kinetic properties of the enzymes involved and the tissue-specific concentrations under various physiological and pathological states. A deeper understanding of the downstream signaling pathways activated by L-cysteic acid at metabotropic glutamate receptors will be crucial in uncovering its potential as a therapeutic target in neurological disorders. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our knowledge of this intriguing molecule and its role in metabolic and signaling networks.

References

- 1. Cysteic acid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. L-Cysteic acid | C3H7NO5S | CID 72886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzymes of the Taurine Biosynthetic Pathway Are Expressed in Rat Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taurine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ≥99.0% (T), suitable for LC/MS | Sigma-Aldrich [sigmaaldrich.com]

- 12. Purification and characterization of cysteine aminotransferase from rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-Cysteic acid | Endogenous Metabolite | GADCase | TargetMol [targetmol.com]

- 15. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

L-Cysteic Acid Monohydrate: An In-Depth Technical Guide to its Potential as a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteic acid, the fully oxidized form of the amino acid L-cysteine, is emerging as a significant molecule of interest in the field of biomarker research. As a product of oxidative stress, its levels in biological fluids can reflect underlying pathological processes, including cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of L-cysteic acid monohydrate as a potential biomarker, detailing its biochemical origins, role in signaling pathways, and methodologies for its precise quantification. This document is intended to serve as a resource for researchers and drug development professionals investigating novel biomarkers for disease diagnostics, prognostics, and therapeutic monitoring.

Introduction to this compound

L-cysteic acid (2-amino-3-sulfopropanoic acid) is a non-proteinogenic amino acid that is formed from the irreversible oxidation of L-cysteine's thiol group.[1][2] In biological systems, this conversion is often a consequence of oxidative stress, where reactive oxygen species (ROS) overwhelm the body's antioxidant defenses.[3] The monohydrate form is a stable, crystalline solid that is soluble in water.[1]

The investigation of L-cysteic acid as a biomarker is predicated on the hypothesis that its concentration in accessible biological fluids, such as plasma or serum, correlates with the severity and progression of diseases characterized by oxidative stress.[3]

Quantitative Data on L-Cysteic Acid as a Biomarker

The utility of a biomarker is fundamentally linked to its quantifiable association with a specific physiological or pathological state. Recent metabolomics studies have begun to elucidate the quantitative changes in L-cysteic acid levels in various conditions.

Acute Myocardial Infarction (AMI)

A high-resolution metabolomics study identified L-cysteic acid as a novel biomarker for high risk of acute myocardial infarction (AMI).[2] The study reported a significant upregulation of L-cysteic acid in the serum of patients at risk for AMI compared to a control group.

| Biomarker Panel | Patient Group (n=112) | Control Group (n=89) | Fold Change | p-value |

| L-Cysteic Acid | Upregulated | Baseline | Significant | < 0.05 |

| L-Homocysteine Sulfinic Acid | Upregulated | Baseline | Significant | < 0.05 |

| Carnitine | Upregulated | Baseline | Significant | < 0.05 |

| Tryptophan | Upregulated | Baseline | Significant | < 0.05 |

| L-Cysteine | Downregulated | Baseline | Significant | < 0.05 |

| L-Cysteine Sulfinic Acid | Downregulated | Baseline | Significant | < 0.05 |

Table 1: Relative changes in serum levels of L-Cysteic acid and other metabolites in patients at high risk of Acute Myocardial Infarction.[2] The study highlighted a distinct metabolic profile in the AMI risk group.

Neurological Disorders

Elevated levels of L-cysteine, the precursor to L-cysteic acid, have been associated with neurological diseases such as Alzheimer's and Parkinson's disease.[4] L-cysteic acid itself can exhibit excitotoxic properties through its interaction with glutamate (B1630785) receptors, suggesting its potential role as a biomarker in neurodegenerative conditions.[4] Further quantitative studies are required to establish definitive concentration ranges in these patient populations.

Signaling Pathways Involving L-Cysteic Acid

L-cysteic acid and its precursor, L-cysteine, are implicated in several critical signaling pathways, primarily related to oxidative stress response and neurotransmission.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, cysteine residues within the Nrf2 inhibitor protein Keap1 are oxidized, leading to the release and activation of Nrf2.[3][5] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes.[5] The formation of L-cysteic acid is a marker of the oxidative stress that can trigger this pathway.

Metabotropic Glutamate Receptor Signaling

L-cysteic acid can act as an agonist at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability.[6][7] The activation of group I mGluRs by agonists can protect nerve cells from oxidative stress.[6] This suggests a complex role for L-cysteic acid in the central nervous system, where it may contribute to excitotoxicity at high concentrations but also potentially activate neuroprotective pathways.

Experimental Protocols for L-Cysteic Acid Quantification

Accurate and reproducible quantification of L-cysteic acid is paramount for its validation as a biomarker. Below are detailed methodologies for its analysis in biological samples.

Workflow for Biomarker Discovery and Validation

The process of identifying and validating a new biomarker like L-cysteic acid follows a structured workflow, from initial discovery in untargeted studies to rigorous validation in larger patient cohorts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.

-

Sample Preparation (Human Plasma)

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8]

-

Vortex for 30 seconds and incubate at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[8]

-

Transfer 50 µL of the supernatant to a new tube.

-

Add 450 µL of an internal standard solution (e.g., isotopically labeled L-cysteic acid) in mobile phase A.[8]

-

Vortex and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography system.

-

Column: A mixed-mode or reversed-phase column suitable for polar analytes (e.g., Raptor Polar X, C18).[8]

-

Mobile Phase A: 0.1% Formic acid in water.[9]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

-

Gradient: A gradient from low to high organic phase over approximately 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the sulfonic acid group.

-

MRM Transitions: Specific precursor-to-product ion transitions for L-cysteic acid and its internal standard must be optimized.

-

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection after derivatization is a robust alternative.

-

Derivatization Agent: o-phthalaldehyde (B127526) (OPA) is a common derivatizing agent that reacts with primary amines to form fluorescent isoindole derivatives.[10]

-

Sample Preparation and Derivatization

-

Perform protein precipitation as described in the LC-MS/MS protocol.

-

The derivatization can be automated using an autosampler.[10]

-

The autosampler program will mix the sample supernatant with borate (B1201080) buffer and then the OPA reagent.[10]

-

A short reaction time (e.g., 1 minute) is typically sufficient.[10]

-

-

HPLC Conditions

-

HPLC System: HPLC with a fluorescence or UV detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]

-

Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[10]

-

Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[10]

-

Gradient: A suitable gradient to separate the derivatized amino acids.

-

Flow Rate: 1.0-2.0 mL/min.[10]

-

Detection:

-

Fluorescence: Excitation at 340 nm, Emission at 455 nm.

-

UV: 338 nm.[10]

-

-

Conclusion and Future Perspectives

This compound holds considerable promise as a biomarker for diseases associated with oxidative stress. Its role as a direct product of L-cysteine oxidation provides a clear biochemical link to these pathologies. The analytical methods outlined in this guide offer robust and sensitive approaches for its quantification in biological samples.

Future research should focus on:

-

Large-scale clinical validation studies to establish definitive reference ranges and diagnostic thresholds for L-cysteic acid in various diseases.

-

Investigation of its utility in monitoring therapeutic efficacy , particularly for treatments targeting oxidative stress.

-

Further elucidation of its complex roles in signaling pathways to better understand its contribution to disease pathogenesis.

The continued investigation of L-cysteic acid is poised to provide valuable insights into disease mechanisms and may lead to the development of novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro effect of the cysteine metabolites homocysteic acid, homocysteine and cysteic acid upon human neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Step-wise activation of a metabotropic glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 9. sciex.com [sciex.com]

- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous L-Cysteic Acid Monohydrate in Mammalian Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteic acid, a sulfur-containing amino acid derived from the oxidation of L-cysteine, is an endogenous metabolite present in various mammalian tissues. While structurally similar to the excitatory neurotransmitter glutamate, L-cysteic acid's physiological and pathological roles are multifaceted and of growing interest in neuroscience and drug development. This technical guide provides an in-depth overview of the endogenous presence of L-cysteic acid, its biosynthesis, and its function as a neuromodulator. Detailed experimental protocols for its quantification and visualization of its key metabolic and signaling pathways are also presented to facilitate further research in this area.

Introduction

L-cysteic acid is an amino acid that is not incorporated into proteins but plays a significant role in cellular metabolism and signaling.[1] It is formed through the oxidation of the thiol group of L-cysteine.[2] Its presence in mammalian tissues, particularly in the brain, has led to investigations into its function as a potential neurotransmitter and its involvement in excitotoxic phenomena.[3] Understanding the distribution, synthesis, and biological activities of L-cysteic acid is crucial for elucidating its role in both normal physiological processes and in the pathophysiology of various neurological disorders.

Biosynthesis of L-Cysteic Acid

The primary pathway for the endogenous production of L-cysteic acid in mammals involves the oxidation of L-cysteine. This process is catalyzed by the enzyme cysteine dioxygenase (CDO), a non-heme iron enzyme that converts L-cysteine into cysteine sulfinic acid.[4] Cysteine sulfinic acid can then be further oxidized to L-cysteic acid, although the precise enzymatic control of this final step is less well-defined.[2]

The biosynthesis of L-cysteic acid is intricately linked to the metabolism of other sulfur-containing amino acids, including the production of taurine, an abundant amino acid with diverse physiological roles.[5]

Physiological and Pathophysiological Roles

Neurotransmission

L-cysteic acid is considered an excitatory amino acid and has been shown to act as a neurotransmitter in the central nervous system.[6] It can be released from neurons in a calcium-dependent manner and can activate excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[5][7]

Excitotoxicity and Neurodegenerative Diseases

Over-activation of NMDA receptors by excitatory amino acids can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases.[8] As an NMDA receptor agonist, elevated levels of L-cysteic acid may contribute to excitotoxic neuronal damage.[3] Research has suggested a potential link between altered L-cysteine metabolism and neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[9]

Quantitative Data on L-Cysteic Acid in Mammalian Tissues

The concentration of L-cysteic acid varies across different mammalian tissues. The following tables summarize available quantitative data.

| Tissue Region (Rat Brain) | L-Cysteic Acid Concentration (nmol/g wet weight) | Reference |

| Cerebral cortex | 45.3 ± 4.1 | [10] |

| Hippocampus | 38.5 ± 3.9 | [10] |

| Striatum | 52.1 ± 5.3 | [10] |

| Hypothalamus | 65.4 ± 6.8 | [10] |

| Midbrain | 48.9 ± 5.0 | [10] |

| Cerebellum | 35.7 ± 3.6 | [10] |

| Pons-Medulla | 42.6 ± 4.4 | [10] |

Table 1: Regional Distribution of L-Cysteic Acid in the Rat Brain.

Note: Further quantitative data for other mammalian tissues (e.g., liver, kidney) and bodily fluids (e.g., human plasma, CSF) is an active area of research and more data is needed for a comprehensive overview.

Experimental Protocols

Sample Preparation from Brain Tissue

This protocol outlines the general steps for extracting L-cysteic acid from mammalian brain tissue for subsequent analysis.

-

Tissue Dissection and Homogenization:

-

Rapidly dissect the brain region of interest on a cold plate.

-

Weigh the tissue sample.

-

Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid.[11]

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Deproteinization:

-

The use of perchloric acid in the homogenization step serves to precipitate proteins.

-

The subsequent centrifugation effectively separates the protein pellet from the supernatant containing the amino acids.

-

-

Neutralization and Storage:

-

Neutralize the supernatant with a potassium carbonate solution.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

The neutralized supernatant can be stored at -80°C until analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC) with o-Phthalaldehyde (OPA) Derivatization

This method is commonly used for the sensitive detection of primary amino acids.

-

Derivatization Procedure:

-

Mix the sample extract with an OPA/thiol reagent (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~9.5-10.5).[10][12]

-

The reaction proceeds rapidly at room temperature to form a highly fluorescent isoindole derivative.[12]

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.[10]

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium phosphate (B84403) or sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[10][12]

-

Detection: Fluorescence detection is used, with an excitation wavelength around 340 nm and an emission wavelength around 450 nm.[12]

-

-

Quantification:

-

Quantification is achieved by comparing the peak area of the L-cysteic acid derivative in the sample to a standard curve generated from known concentrations of L-cysteic acid.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for amino acid analysis but requires derivatization to increase volatility.

-

Derivatization:

-

A two-step derivatization is common:

-

Esterification: The carboxyl group is esterified, for example, by heating with an acidic alcohol (e.g., HCl in methanol or butanol).

-

Acylation: The amino group is acylated using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).

-

-

Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is another option.

-

-

GC-MS Conditions:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Ionization: Electron ionization (EI) is often employed.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic fragment ions of the derivatized L-cysteic acid.

-

-

Quantification:

-

Quantification is performed using an internal standard (e.g., a stable isotope-labeled version of L-cysteic acid) and a calibration curve.

-

Signaling and Metabolic Pathways (Visualizations)

The following diagrams, generated using the DOT language, illustrate key pathways involving L-cysteic acid.

Caption: Metabolic pathway of L-cysteine to L-cysteic acid and taurine.

Caption: L-cysteic acid signaling through the NMDA receptor.

Conclusion

L-cysteic acid is an endogenously produced metabolite with significant implications for mammalian physiology, particularly within the nervous system. Its role as a neuromodulator and potential contributor to excitotoxicity highlights its importance as a subject of continued research. The methods and information presented in this guide are intended to provide a solid foundation for scientists and researchers to further explore the complex biology of L-cysteic acid and its potential as a therapeutic target in a range of neurological conditions. Further studies are warranted to fully elucidate its quantitative distribution in various tissues and its precise role in health and disease.

References

- 1. Metabolic pathways and biotechnological production of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]

- 3. Cysteine sulfinic acid in the central nervous system: specific binding of [35S]cysteic acid to cortical synaptic membranes--an investigation of possible binding sites for cysteine sulfinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. [Conversion of L-cystine and L-cysteine to taurin by the enzyme systems of liver cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oipub.com [oipub.com]

- 8. Changes in free amino acids of cerebrospinal fluid and plasma in various neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elevated cerebrospinal fluid and plasma homocysteine levels in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of cysteine sulfinic acid and cysteic acid in rat brain by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o -Phthalaldehyde and N - tert -Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Cysteic Acid Monohydrate for Researchers and Drug Development Professionals

Introduction: L-Cysteic acid monohydrate, a naturally occurring amino acid derivative, is a key metabolite in the oxidative degradation pathway of L-cysteine.[1] Its structural similarity to the excitatory neurotransmitter glutamate (B1630785) has positioned it as a molecule of significant interest in neuroscience research, particularly in the study of metabotropic glutamate receptors (mGluRs).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its role in cellular signaling. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] Key quantitative data regarding its properties are summarized in the tables below for ease of reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO₆S | [2][4][5] |

| Molecular Weight | 187.17 g/mol | [2][3][4][5] |

| CAS Number | 23537-25-9 | [3] |

| Synonyms | (R)-2-Amino-3-sulfopropionic acid monohydrate, 3-Sulfo-L-alanine monohydrate | [2][3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 260-280 °C (decomposes) | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water. | [1][2] |

| Optical Rotation | [α]D = +8 ± 2° (c=5 in H₂O) | [3] |

| Density | 1.775 g/cm³ | [2] |

Table 3: Spectroscopic Data for L-Cysteic Acid

| Spectroscopic Technique | Key Data/Observations | Reference |

| ¹H NMR (in D₂O) | δ (ppm): 4.45 (dd, 1H), 3.55 (dd, 1H), 3.48 (dd, 1H) | [6] |

| Mass Spectrometry | Molecular Ion (anhydrous): 169 m/z | [7] |

| Infrared (IR) | Characteristic peaks for N-H, C=O, and S=O stretching vibrations. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound from L-Cystine

This protocol is adapted from a well-established organic synthesis procedure.[8]

Materials:

-

L-Cystine

-

Concentrated Hydrochloric Acid

-

Bromine

-

Distilled Water

-

Activated Charcoal

-

Phosphorus Pentoxide

Procedure:

-

In a cold mixture of 150 ml of water and 50 ml of concentrated hydrochloric acid, dissolve 24 g (0.1 mole) of L-cystine.

-

With occasional stirring, add 80 g (25 ml, 0.5 mole) of commercial bromine dropwise over 40 minutes. The temperature of the mixture will rise to approximately 60°C.

-

Evaporate the resulting solution, which may contain a small amount of unreduced bromine, under reduced pressure on a steam bath.

-

Dissolve the dark-colored crystalline residue in 100 ml of distilled water and filter to remove any amorphous insoluble matter.

-

Concentrate the filtrate by evaporation on a water bath to 65 ml and allow it to crystallize by standing overnight in a refrigerator.

-

Filter the crystals with suction and wash them thoroughly with approximately 100 ml of 95% ethanol in several portions.

-

To obtain a second crop of crystals, dilute the washings with an equal volume of water, evaporate to remove the ethanol, combine the residue with the mother liquor, and evaporate to dryness. Dissolve this residue in 30-40 ml of water, decolorize with 0.5-1.0 g of activated charcoal, concentrate to 15 ml, and upon cooling, add 30 ml of 95% ethanol to induce crystallization.

-

Collect the crystals, wash with ethanol, and dry under reduced pressure over phosphorus pentoxide.

Determination of Melting Point (Capillary Method)

Materials:

-

This compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20°C per minute for an initial approximate determination.

-

For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note that this compound decomposes upon melting.[3]

Determination of Aqueous Solubility (Gravimetric Method)

Materials:

-

This compound

-

Distilled water

-

Thermostatic shaker

-

Analytical balance

-

Centrifuge

-

Drying oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Equilibrate the solution by placing it in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Weigh an empty, dry container.

-

Transfer the supernatant to the pre-weighed container and evaporate the solvent completely in a drying oven at a temperature below the decomposition point of the compound.

-

After complete drying, cool the container in a desiccator and weigh it again.

-

The solubility is calculated from the mass of the dissolved solid and the volume of the supernatant taken.

Measurement of Specific Optical Rotation

Materials:

-

This compound

-

Distilled water

-

Polarimeter

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a known mass of this compound.

-

Dissolve the sample in a known volume of distilled water in a volumetric flask to prepare a solution of known concentration (e.g., 5 g/100 mL).[3]

-

Calibrate the polarimeter with a blank (distilled water).

-

Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Biological Role and Signaling Pathways

L-Cysteic acid is an endogenous metabolite formed from the oxidation of L-cysteine.[1] It is recognized as an agonist at several metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[1][9]

L-Cysteic Acid and Metabotropic Glutamate Receptor Signaling

L-Cysteic acid can activate Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq proteins. This activation initiates a signaling cascade that leads to the mobilization of intracellular calcium.

Experimental Workflow for Assessing Receptor Activation:

A common method to study the agonistic effect of L-Cysteic acid on mGluRs involves measuring changes in intracellular calcium levels in cultured cells expressing the receptor of interest.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with practical experimental protocols for its synthesis and characterization. The elucidation of its role as an agonist at metabotropic glutamate receptors highlights its importance in neurobiological research. The provided information is intended to empower researchers and drug development professionals in their endeavors to explore the therapeutic potential of targeting glutamatergic signaling pathways. Further research into the specific downstream effects and physiological consequences of L-Cysteic acid-mediated receptor activation will be crucial for a complete understanding of its biological significance.

References

- 1. This compound | 23537-25-9 [chemicalbook.com]

- 2. Cas 23537-25-9,this compound | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C3H9NO6S | CID 12308854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-CYSTEIC ACID(498-40-8) 1H NMR [m.chemicalbook.com]

- 7. L-CYSTEIC ACID(498-40-8) MS [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | GluR | Endogenous Metabolite | TargetMol [targetmol.com]

L-Cysteic Acid Monohydrate: An In-Depth Technical Guide on its Role as an Excitatory Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid (L-CA), a sulfur-containing amino acid analog, is an endogenous metabolite derived from the oxidation of L-cysteine.[1][2] In the central nervous system (CNS), it functions as an excitatory amino acid (EAA), exerting its effects through interactions with glutamate (B1630785) receptors.[3][4][5] This technical guide provides a comprehensive overview of L-Cysteic acid monohydrate, focusing on its receptor pharmacology, associated signaling pathways, and the experimental methodologies used to characterize its function. The information presented is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | (R)-2-Amino-3-sulfopropionic acid, 3-Sulfo-L-alanine | [6][7] |

| Molecular Formula | C₃H₇NO₅S·H₂O | [6] |

| Molecular Weight | 187.17 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 260-280 °C (decomposes) | [8] |

| Solubility | Soluble in water | [6] |

| CAS Number | 23537-25-9 | [6] |

Receptor Pharmacology: An Excitatory Amino Acid Agonist

L-Cysteic acid acts as an agonist at multiple subtypes of glutamate receptors, the primary mediators of excitatory neurotransmission in the CNS. Its activity has been documented at both ionotropic and metabotropic glutamate receptors.

Ionotropic Glutamate Receptors (iGluRs)

While L-Cysteic acid's interaction with iGluRs is less characterized than its effects on metabotropic receptors, it is known to contribute to neuronal excitation and, under certain conditions, excitotoxicity, primarily through N-methyl-D-aspartate (NMDA) receptors.[3]

Metabotropic Glutamate Receptors (mGluRs)

L-Cysteic acid is a recognized agonist at several metabotropic glutamate receptors, which are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[4][5][9] These receptors are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.

Quantitative Data on Receptor Potency

A comprehensive summary of the potency of L-Cysteic acid and the related compound L-Cysteinesulfinic acid at various rat mGluR subtypes is presented below. This data is crucial for understanding the compound's receptor subtype selectivity.

| Receptor Subtype | Agonist | Potency (pEC₅₀) | Reference |

| Group I | |||

| mGluR1 | L-Cysteinesulfinic acid | 3.92 | [8] |

| mGluR5 | L-Cysteinesulfinic acid | 4.6 | [8] |

| Group II | |||

| mGluR2 | L-Cysteinesulfinic acid | 3.9 | [8] |

| Group III | |||

| mGluR4 | L-Cysteinesulfinic acid | 2.7 | [8] |

| mGluR6 | L-Cysteinesulfinic acid | 4.0 | [8] |

| mGluR8 | L-Cysteinesulfinic acid | 3.94 | [8] |

Signaling Pathways

The activation of glutamate receptors by L-Cysteic acid initiates downstream signaling cascades that modulate neuronal function. The specific pathway activated is dependent on the receptor subtype involved.

Gq-Coupled Signaling (Group I mGluRs)

Activation of Group I mGluRs (mGluR1 and mGluR5) by an agonist like L-Cysteic acid typically leads to the activation of the Gq G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum to induce the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[10][11]

Caption: Gq-coupled signaling pathway activated by L-Cysteic acid.

Gi/o-Coupled Signaling (Group II & III mGluRs)

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are coupled to Gi/o G-proteins.[12] Agonist binding, including that of L-Cysteic acid, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] This modulation of the cAMP pathway can have widespread effects on neuronal excitability and neurotransmitter release.

References

- 1. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optical measurement of mGluR1 conformational changes reveals fast activation, slow deactivation, and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Structure-Based Development of Novel Adenylyl Cyclase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleic Acid Directly Regulates POMC Neuron Excitability in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A metabotropic L-glutamate receptor agonist: pharmacological difference between rat central neurones and crayfish neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of group I metabotropic glutamate receptor mediated LTP and LTD in basolateral amygdala in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. LY395756, an mGluR2 agonist and mGluR3 antagonist, enhances NMDA receptor expression and function in the normal adult rat prefrontal cortex, but fails to improve working memory and reverse MK801-induced working memory impairment - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Dietary Relevance of L-Cysteic Acid

Introduction

L-Cysteic acid, a sulfur-containing amino acid, is primarily formed through the oxidation of L-cysteine. While not one of the proteinogenic amino acids, its presence in biological systems and potential physiological roles have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources, dietary relevance, and metabolic pathways associated with L-Cysteic acid, with a focus on quantitative data, experimental methodologies, and relevant signaling cascades.

Natural Sources and Dietary Relevance

Direct quantitative data on free L-Cysteic acid in unprocessed foods is scarce in scientific literature. Its primary dietary relevance stems from being a metabolic product of L-cysteine, a semi-essential amino acid found in various food sources. The oxidation of L-cysteine to L-Cysteic acid can occur both endogenously and during food processing and preparation.

Endogenous Production

The primary source of L-Cysteic acid in the body is the irreversible oxidation of L-cysteine. This conversion is a key step in the metabolic pathway leading to the synthesis of taurine (B1682933).[1][2]

L-Cysteine Content in Foodstuffs

Given that L-cysteine is the direct precursor to L-Cysteic acid, understanding its dietary sources is crucial. High-protein foods are typically rich in L-cysteine. The following tables summarize the L-cysteine content in various food items.

Table 1: L-Cysteine Content in Animal-Based Products

| Food Source | L-Cysteine Content ( g/100g ) |

| Chicken Breast | 0.29 |

| Turkey Breast | 0.28 |

| Pork Loin | 0.26 |

| Beef Steak | 0.25 |

| Salmon | 0.23 |

| Eggs | 0.24 |

| Milk, whole | 0.01 |

| Cheddar Cheese | 0.07 |

Data is approximate and can vary based on preparation and specific product.

Table 2: L-Cysteine Content in Plant-Based Products

| Food Source | L-Cysteine Content ( g/100g ) |

| Soybeans, raw | 0.66 |

| Sunflower Seeds | 0.45 |

| Oats | 0.38 |

| Lentils, raw | 0.28 |

| Walnuts | 0.23 |

| Whole Wheat Flour | 0.26 |

| Brown Rice | 0.08 |

| Broccoli | 0.05 |

Data is approximate and can vary based on preparation and specific product.

Formation in Processed Foods

The processing of foods, particularly those involving heat and oxidative conditions, can lead to the oxidation of L-cysteine residues in proteins to form L-Cysteic acid. This has been observed in various food products, although quantitative data remains limited. Fermentation processes may also influence the free amino acid profile of foods, potentially affecting L-Cysteic acid levels.

Metabolic and Signaling Pathways

L-Cysteine Metabolism to Taurine

L-Cysteic acid is a key intermediate in the biosynthesis of taurine, an abundant amino acid with numerous physiological functions, including bile acid conjugation, osmoregulation, and antioxidant defense. The metabolic pathway from L-cysteine to taurine involves the following key steps:

-

Oxidation of L-cysteine: L-cysteine is oxidized to L-cysteine sulfinic acid by the enzyme cysteine dioxygenase.

-

Further Oxidation or Decarboxylation: L-cysteine sulfinic acid can then be either further oxidized to L-Cysteic acid or decarboxylated to hypotaurine.

-

Decarboxylation of L-Cysteic acid: L-Cysteic acid is decarboxylated by sulfoalanine decarboxylase to produce taurine.

L-Cysteic Acid as an Excitatory Amino Acid Neurotransmitter

L-Cysteic acid is recognized as an excitatory amino acid (EAA) and acts as an agonist at ionotropic glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its binding to these receptors can initiate downstream signaling cascades similar to those triggered by glutamate, leading to neuronal depolarization and calcium influx. This influx of calcium is a critical second messenger that activates a variety of intracellular signaling pathways.

Experimental Protocols

The quantification of L-Cysteic acid often arises in the context of determining the L-cysteine and L-cystine content of proteins. In these methods, the sulfur-containing amino acids are oxidized to their more stable forms, L-Cysteic acid and methionine sulfone, prior to acid hydrolysis and chromatographic analysis. The following sections detail a general workflow for this type of analysis.

Sample Preparation: Performic Acid Oxidation and Acid Hydrolysis

This protocol is adapted for the determination of total L-cysteine (as L-Cysteic acid) and L-methionine (as methionine sulfone) in protein-containing samples.

Workflow Diagram

Methodology:

-

Performic Acid Preparation: Freshly prepare performic acid by mixing 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide. Let the mixture stand at room temperature for 1 hour.

-

Oxidation: A known amount of the sample is placed in a hydrolysis tube and cooled to 0°C. A sufficient amount of cold performic acid is added. The oxidation is allowed to proceed for 16 hours at 0°C.

-

Neutralization: The excess performic acid is decomposed by adding sodium metabisulfite (B1197395) or hydrobromic acid.

-

Acid Hydrolysis: 6 M HCl is added to the oxidized sample. The tube is sealed under vacuum and heated at 110°C for 24 hours.

-

Sample Clean-up: The hydrolysate is evaporated to dryness under vacuum. The residue is redissolved in a suitable buffer for HPLC analysis.

HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of amino acids.

3.2.1. Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method is suitable for the detection of primary amines.

Methodology:

-

Derivatization: The sample hydrolysate is mixed with OPA reagent (o-phthalaldehyde and a thiol, such as 2-mercaptoethanol, in a borate (B1201080) buffer) to form fluorescent isoindole derivatives.

-

Chromatographic Separation: The derivatized amino acids are separated on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: The fluorescent derivatives are detected using a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively.

-

Quantification: The concentration of L-Cysteic acid is determined by comparing its peak area to that of a known standard.

3.2.2. HPLC-MS/MS Analysis

For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (MS/MS) can be employed.

Methodology:

-

Chromatographic Separation: Similar to the HPLC-fluorescence method, a reversed-phase or HILIC column is used to separate the amino acids. Derivatization may or may not be necessary depending on the required sensitivity and the complexity of the matrix.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. L-Cysteic acid is typically detected in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (m/z for L-Cysteic acid: 168.0) to a specific product ion.

-

Quantification: An isotopically labeled internal standard of L-Cysteic acid is often used for accurate quantification.

Dietary Relevance and Health Implications

The direct dietary intake of L-Cysteic acid is likely low from unprocessed foods. However, its endogenous formation from L-cysteine and its potential generation during food processing mean that it is a relevant compound in human metabolism.

-

Neuroactivity: As an agonist of glutamate receptors, high concentrations of L-Cysteic acid could potentially contribute to excitotoxicity, a process implicated in neurodegenerative diseases.

-

Taurine Synthesis: Its role as a precursor to taurine is significant, as taurine is involved in a wide array of protective physiological functions.

-

Oxidative Stress Biomarker: The presence of L-Cysteic acid in proteins can be an indicator of oxidative damage.

Conclusion

L-Cysteic acid is a metabolically relevant sulfur-containing amino acid derived from the oxidation of L-cysteine. While its direct dietary sources are not well-quantified, its formation from dietary L-cysteine and during food processing is of importance. Its role as a taurine precursor and as an excitatory amino acid highlights its physiological significance. The analytical methods detailed in this guide provide a robust framework for its quantification in various matrices, enabling further research into its dietary relevance and impact on human health.

References

Methodological & Application

Application Notes and Protocols for the Electrochemical Detection of L-Cysteic Acid Monohydrate in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid monohydrate, an oxidized form of the amino acid L-cysteine, is emerging as a significant biomarker in various physiological and pathological processes. As a product of oxidative stress, its levels in biological fluids such as serum can provide insights into cellular redox status and disease progression. Furthermore, L-cysteic acid is recognized as an excitatory amino acid neurotransmitter, and its dysregulation has been implicated in neurodegenerative conditions. Accurate and sensitive detection of L-cysteic acid in biological matrices is therefore crucial for both basic research and clinical diagnostics.

Electrochemical methods offer a promising avenue for the detection of L-cysteic acid due to their inherent advantages of high sensitivity, rapid response, and cost-effectiveness. This document provides detailed application notes and protocols for the electrochemical detection of this compound in biological fluids, focusing on a validated voltammetric method using a modified carbon paste electrode.

Biological Significance of L-Cysteic Acid

L-cysteic acid is endogenously produced through the oxidation of L-cysteine. This process is significant in two primary contexts: oxidative stress and neurotransmission.

Oxidative Stress Response:

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of the thiol group in cysteine residues of proteins and free L-cysteine, ultimately forming L-cysteic acid. This process is linked to the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The presence of L-cysteic acid can be indicative of heightened oxidative stress within a biological system.

Excitatory Neurotransmission:

L-cysteic acid acts as an excitatory amino acid neurotransmitter, similar to glutamate (B1630785). It can activate glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to neuronal excitation. However, excessive levels of L-cysteic acid can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases.

Signaling Pathway Diagrams

To visually represent the biological context of L-cysteic acid, the following diagrams illustrate its involvement in the Nrf2 oxidative stress response and the mechanism of excitotoxicity.

Caption: Nrf2 Signaling Pathway Activation by Oxidative Stress.

Caption: Excitotoxicity Mechanism of L-Cysteic Acid.

Electrochemical Detection of this compound

The following sections detail an electrochemical method for the quantitative determination of L-cysteic acid in biological fluids. The method is based on the electrocatalytic oxidation of L-cysteic acid at the surface of a 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone modified carbon paste electrode (4-FEPEMCPE).

Data Presentation

The performance of the 4-FEPEMCPE for the detection of L-cysteic acid is summarized in the table below.[1]

| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |

| Linear Range | 9.0 x 10⁻⁵ M - 6.2 x 10⁻³ M | 2.0 x 10⁻⁷ M - 1.17 x 10⁻⁵ M |

| Limit of Detection (LOD) | 2.3 x 10⁻⁵ M | 8.7 x 10⁻⁸ M |

| Working pH | 7.0 | 7.0 |

| Electrode Modifier | 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone | 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone |

Experimental Protocols

1. Preparation of the Modified Carbon Paste Electrode (4-FEPEMCPE)

This protocol describes the step-by-step preparation of the working electrode.

-

Materials:

-

Graphite (B72142) powder

-

Paraffin (B1166041) oil (or Nujol)

-

1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone (modifier)

-

Mortar and pestle

-

Electrode body (e.g., a glass tube with a copper wire contact)

-

-

Procedure:

-

Weigh out graphite powder and the modifier, 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone. A typical ratio is 70% graphite powder, 10% modifier, and 20% paraffin oil (w/w/w).

-

Transfer the weighed graphite powder and modifier to a clean, dry mortar.

-

Thoroughly mix the two components with the pestle for at least 15 minutes to ensure a homogenous mixture.

-

Add the paraffin oil dropwise to the mixture while continuing to mix.

-

Continue mixing until a uniform, thick, and well-mixed paste is obtained.

-

Pack a portion of the prepared paste into the electrode body, ensuring there are no air gaps.

-

Smooth the surface of the electrode by gently rubbing it on a piece of clean, smooth paper until a shiny surface is obtained.

-

2. Preparation of Serum Samples

This protocol details the deproteinization of serum samples to remove interfering proteins prior to electrochemical analysis.

-

Materials:

-

Serum sample

-

Trichloroacetic acid (TCA) solution (e.g., 10%) or Perchloric acid (PCA) solution (e.g., 1 M)

-

Potassium hydroxide (B78521) (KOH) solution (for neutralization if using PCA)

-

Microcentrifuge tubes

-

Centrifuge

-

-

Procedure (using TCA):

-

Pipette a known volume of serum (e.g., 100 µL) into a microcentrifuge tube.

-

Add an equal volume of cold 10% TCA solution to the serum.

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Incubate the mixture on ice for 10-15 minutes.

-

Centrifuge the sample at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the deproteinized sample with L-cysteic acid.

-

The supernatant can be directly used for electrochemical analysis after appropriate dilution with the supporting electrolyte.

-

3. Electrochemical Measurement Protocol (Differential Pulse Voltammetry)

This protocol outlines the procedure for the quantitative analysis of L-cysteic acid using DPV.

-

Instrumentation and Reagents:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working electrode: 4-FEPEMCPE

-

Reference electrode: Ag/AgCl

-

Counter electrode: Platinum wire

-

-

Phosphate (B84403) buffer solution (0.1 M, pH 7.0) as the supporting electrolyte

-

Standard solutions of this compound

-

-

Procedure:

-

Set up the three-electrode cell with the 4-FEPEMCPE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

-

Add a known volume of the 0.1 M phosphate buffer (pH 7.0) to the electrochemical cell.

-

Run a blank DPV scan to obtain the background current.

-

Add a known volume of the prepared serum supernatant or a standard solution of L-cysteic acid to the cell.

-

Perform the DPV measurement. Typical DPV parameters are:

-

Initial potential: 0.2 V

-

Final potential: 0.8 V

-

Pulse amplitude: 50 mV

-

Pulse width: 50 ms

-

Scan rate: 20 mV/s

-

-

Record the peak current at the oxidation potential of L-cysteic acid.

-

For quantitative analysis, a calibration curve can be constructed by plotting the peak current versus the concentration of standard L-cysteic acid solutions. The concentration of L-cysteic acid in the serum sample can then be determined from this calibration curve.

-

Experimental Workflow Diagram

The overall experimental workflow for the electrochemical detection of L-cysteic acid in a serum sample is depicted below.

Caption: Workflow for L-Cysteic Acid Detection.

References

Application Notes and Protocols for the Derivatization of L-Cysteic Acid Monohydrate for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid, an oxidized form of the amino acid L-cysteine, plays a role in various biological processes and is a key intermediate in the metabolism of sulfur-containing amino acids. Its accurate quantification is crucial for studies in metabolomics, nutritional science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of metabolites. However, due to its high polarity and low volatility, L-cysteic acid monohydrate requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.

This document provides a detailed protocol for the derivatization of this compound using a two-step esterification and acylation procedure with methyl chloroformate (MCF). This method is widely applicable to compounds containing amino and carboxylic acid groups, and by extension, the sulfonic acid group of L-cysteic acid.

Metabolic Pathway of L-Cysteic Acid

L-Cysteic acid is primarily formed in vivo through the oxidation of L-cysteine. The thiol group of L-cysteine is oxidized to a sulfonic acid group. L-Cysteic acid can then be further metabolized, for instance, through decarboxylation to form taurine (B1682933) or by transamination and subsequent reactions to yield pyruvate.

Caption: Metabolic pathway of L-Cysteic Acid.

Experimental Protocol: Two-Step Derivatization with Methyl Chloroformate (MCF)

This protocol describes the derivatization of this compound for quantitative analysis by GC-MS.

Materials:

-

This compound standard

-

Methyl chloroformate (MCF)

-

Methanol (anhydrous)

-

Pyridine (B92270) (anhydrous)

-

Sodium bicarbonate solution (1 M)

-

Sodium sulfate (B86663) (anhydrous)

-

Internal Standard (e.g., a stable isotope-labeled L-cysteic acid or a structurally similar compound not present in the sample)

-

Sample vials (2 mL) with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound standard or the sample containing the analyte into a 2 mL sample vial.

-

If the sample is in a biological matrix, perform an appropriate extraction and protein precipitation step.

-

Dry the sample completely under a gentle stream of nitrogen.

-

-

Derivatization - Step 1: Esterification

-

To the dried sample, add 200 µL of a 1:4 (v/v) mixture of pyridine and methanol.

-

Vortex for 30 seconds to dissolve the residue.

-

-

Derivatization - Step 2: Acylation

-

Add 20 µL of methyl chloroformate (MCF) to the solution.

-

Immediately vortex vigorously for 30 seconds. Caution: The reaction can be exothermic.

-

Add another 20 µL of MCF and vortex for an additional 30 seconds.

-

-